molecular formula C14H20N2O3 B6218114 ethyl 6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylate, trans CAS No. 1976698-10-8

ethyl 6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylate, trans

Cat. No.: B6218114
CAS No.: 1976698-10-8
M. Wt: 264.3
InChI Key:
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Description

Ethyl 6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylate, trans is a complex organic compound that features a pyridine ring substituted with an ethyl ester and an aminocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylate, trans typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as β-ketoesters and ammonia or amines.

    Introduction of the Ethyl Ester Group: The ethyl ester group is introduced via esterification reactions, often using ethanol and an acid catalyst.

    Attachment of the Aminocyclohexyl Group: The aminocyclohexyl group is attached through nucleophilic substitution reactions, where the amino group reacts with a suitable leaving group on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylate, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst, such as palladium on carbon, to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylate, trans has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and inflammatory conditions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylate, trans involves its interaction with specific molecular targets. The aminocyclohexyl group can interact with biological receptors or enzymes, potentially modulating their activity. The pyridine ring may also participate in π-π interactions or hydrogen bonding, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-2-carboxylate: Similar structure but with the carboxylate group at a different position on the pyridine ring.

    Methyl 6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.

Uniqueness

Ethyl 6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylate, trans is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

1976698-10-8

Molecular Formula

C14H20N2O3

Molecular Weight

264.3

Purity

95

Origin of Product

United States

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